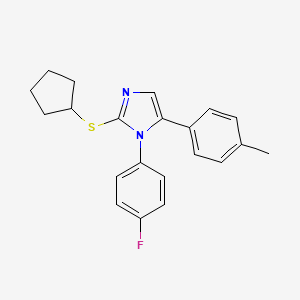

methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

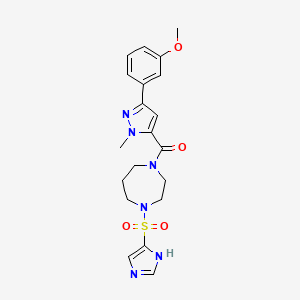

“Methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C18H16FNO4S . It has an average mass of 361.387 Da and a monoisotopic mass of 361.078400 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, has been reported . The synthesis involves various chemical reactions and the use of different functional groups attached to the ring, which are responsible for the activity of the compound .Molecular Structure Analysis

The molecular structure of “methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . For instance, the reaction of an iminyl radical initially generates by a single-electron-transfer (SET) process .Scientific Research Applications

Antimicrobial Activity

The benzothiadiazine dioxide ring system has been reported to exhibit significant antimicrobial properties . Compounds with this scaffold can be designed to target a range of microbial pathogens, offering potential as new antimicrobial agents in an era where antibiotic resistance is a growing concern .

Antiviral Applications

Research has indicated that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, such as our compound of interest, may possess antiviral activities . These compounds can be optimized to inhibit viral replication, which is crucial in the development of new antiviral drugs .

Antihypertensive Effects

The scaffold is known for its application in creating antihypertensive agents . By modulating physiological pathways, such as the renin-angiotensin system, these compounds can be used to develop new treatments for high blood pressure .

Antidiabetic Potential

There is evidence that 1,2,4-benzothiadiazine dioxides can act as antidiabetic agents . They may work by influencing insulin release or insulin sensitivity, which could be beneficial in managing type 2 diabetes .

Anticancer Research

The structural flexibility of the benzothiadiazine dioxide ring allows for the development of compounds with anticancer properties . These molecules can be tailored to disrupt cancer cell growth and proliferation, making them valuable in cancer research .

KATP Channel Activation

Compounds based on this scaffold have been explored as KATP channel activators . These channels play a role in various physiological processes, and their modulation can have therapeutic benefits in diseases like ischemic heart disease and diabetes .

AMPA Receptor Modulation

The compound has shown promise as a positive allosteric modulator of AMPA receptors . This activity is significant in the context of neurological disorders, as AMPA receptors are involved in synaptic transmission and plasticity .

Antifungal Properties

Lastly, derivatives of this compound have been synthesized and tested for their antifungal activities . They have shown substantial efficacy against various phytopathogenic fungi, which is important for both medical and agricultural applications .

Future Directions

The future directions for research on “methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases could be a potential area of research .

properties

IUPAC Name |

methyl 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-12-5-4-6-14(9-12)20-11-17(18(21)24-2)25(22,23)16-8-7-13(19)10-15(16)20/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGTXCHCPMOBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)

![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)